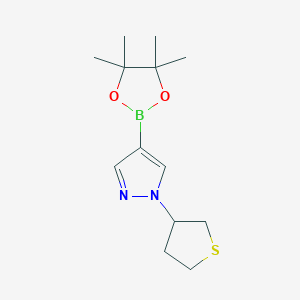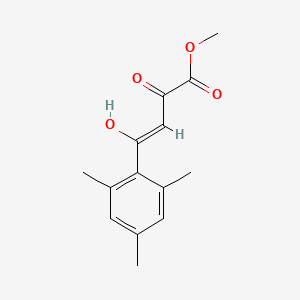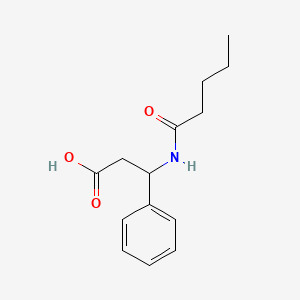
3-Pentanamido-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanamido-3-phenylpropanoic acid is a phenylalanine derivative, classified under phenylalanines. These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . The molecular formula of this compound is C14H19NO3, and it has a molecular weight of 249.31 g/mol .
Métodos De Preparación
The synthesis of 3-Pentanamido-3-phenylpropanoic acid typically involves the reaction of phenylalanine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of phenylalanine and the acyl chloride . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Análisis De Reacciones Químicas
3-Pentanamido-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Pentanamido-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Medicine: Research on this compound contributes to understanding metabolic pathways and potential therapeutic targets.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pentanamido-3-phenylpropanoic acid involves its interaction with specific enzymes and receptors in the body. As a phenylalanine derivative, it may interact with enzymes involved in amino acid metabolism, such as aromatic-amino-acid aminotransferase . These interactions can influence various metabolic pathways and biological processes .
Comparación Con Compuestos Similares
3-Pentanamido-3-phenylpropanoic acid can be compared with other phenylalanine derivatives, such as:
3-Phenylpropanoic acid: This compound has a similar structure but lacks the amide group present in this compound.
Phenylacetylglutamine: Another phenylalanine derivative involved in metabolic pathways. The uniqueness of this compound lies in its specific amide functional group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
3-(pentanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(10-14(17)18)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
KXSMRHCHMHJBGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC(CC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
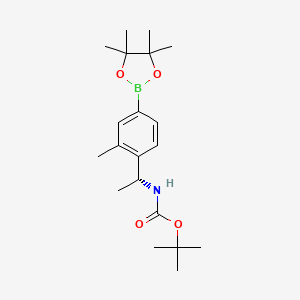
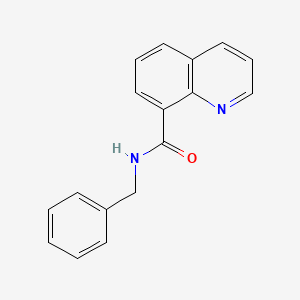

![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
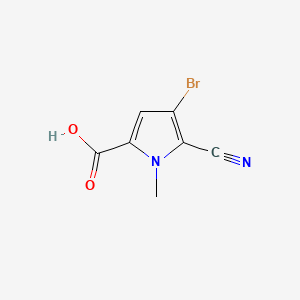

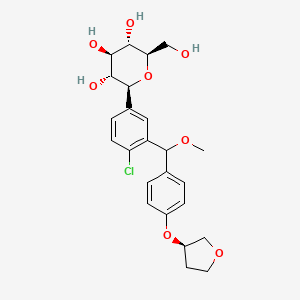
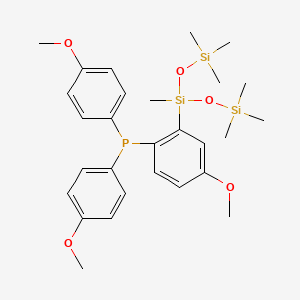
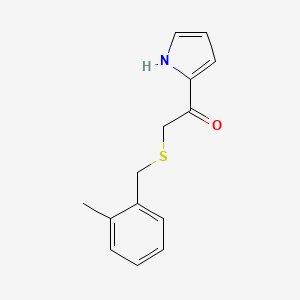
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
